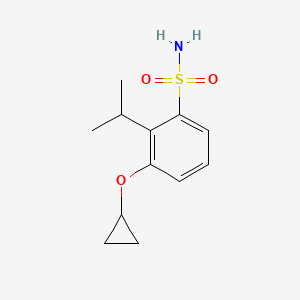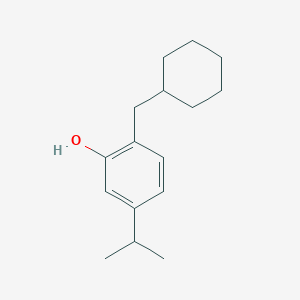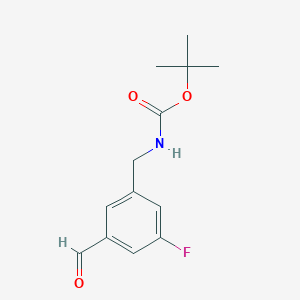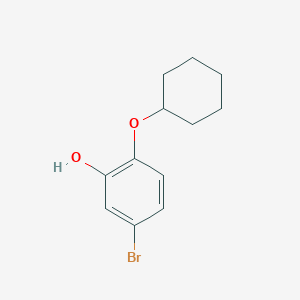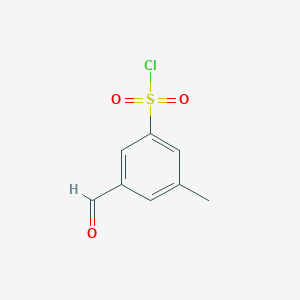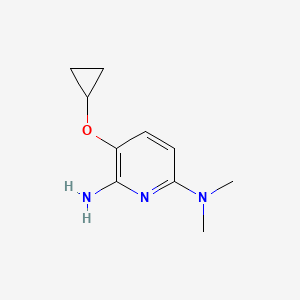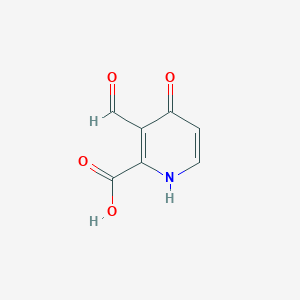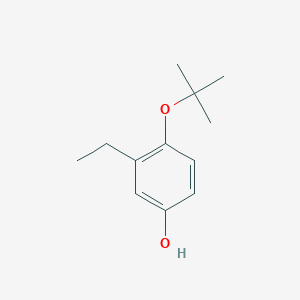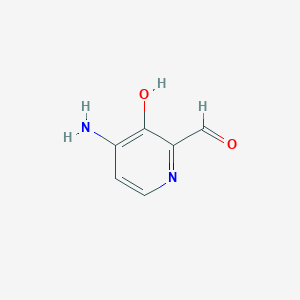
4-Amino-3-hydroxypyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-hydroxypyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H6N2O2 It is a derivative of pyridine, featuring an amino group at the 4-position, a hydroxyl group at the 3-position, and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-hydroxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with appropriate reagents to introduce the amino and aldehyde groups. For instance, the reaction of 3-hydroxypyridine with furfurylamine in the presence of hydrogen peroxide and hydrochloric acid, followed by hydrolysis, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Amino-3-hydroxypyridine-2-carboxylic acid.
Reduction: 4-Amino-3-hydroxypyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Amino-3-hydroxypyridine-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-3-hydroxypyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can form Schiff bases with amino acids and proteins, which can modulate their activity. Additionally, its ability to chelate metal ions can influence enzymatic reactions and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Picolinaldehyde (2-formylpyridine): Similar structure but lacks the amino and hydroxyl groups.
Nicotinaldehyde (3-formylpyridine): Similar structure but lacks the amino and hydroxyl groups.
Isonicotinaldehyde (4-formylpyridine): Similar structure but lacks the amino and hydroxyl groups.
Uniqueness
4-Amino-3-hydroxypyridine-2-carbaldehyde is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for forming various derivatives. These functional groups also contribute to its ability to interact with biological molecules and metal ions, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C6H6N2O2 |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
4-amino-3-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-4-1-2-8-5(3-9)6(4)10/h1-3,10H,(H2,7,8) |
InChI Key |
UVJGIBNHBWJYPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



